(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
11-Keto Fusidic Acid is a natural product found in Ramularia coccinea with data available.
Brand Name:
Vulcanchem
CAS No.:
16711-91-4
VCID:
VC20809705
InChI:
InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1
SMILES:
CCC(=O)OC1CC2(C3CCC4C(C(CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)O)C)C
Molecular Formula:
C31H46O6
Molecular Weight:
514.7 g/mol
(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
CAS No.: 16711-91-4
Cat. No.: VC20809705
Molecular Formula: C31H46O6
Molecular Weight: 514.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 11-Keto Fusidic Acid is a natural product found in Ramularia coccinea with data available. |
|---|---|
| CAS No. | 16711-91-4 |
| Molecular Formula | C31H46O6 |
| Molecular Weight | 514.7 g/mol |
| IUPAC Name | (2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-11-oxo-1,2,3,4,5,6,7,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
| Standard InChI | InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1 |
| Standard InChI Key | RLYFYROONDDGHK-DMLPZSAWSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)C(=O)C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C |
| SMILES | CCC(=O)OC1CC2(C3CCC4C(C(CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)O)C)C |
| Canonical SMILES | CC1C2CCC3(C(C2(CCC1O)C)C(=O)CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator